
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is an organic compound that features both nitro and sulfonimidate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate typically involves the reaction of 4-nitrophenol with ethyl chloroformate and 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonimidate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate esters.
科学研究应用
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing nitro and sulfonimidate groups into molecules.
Biology: Potential use in the study of enzyme mechanisms where nitro and sulfonimidate groups act as probes.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate involves its interaction with nucleophiles and electrophiles due to the presence of reactive nitro and sulfonimidate groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modifying their chemical and biological properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
相似化合物的比较
Similar Compounds
- 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonate
- 4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonamide
Uniqueness
4-nitrophenyl N-ethoxycarbonyl-2-nitrobenzenesulfonimidate is unique due to the presence of both nitro and sulfonimidate groups, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research fields.
属性
IUPAC Name |
ethyl N-[(4-nitrophenoxy)-(2-nitrophenyl)-oxo-λ6-sulfanylidene]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O8S/c1-2-25-15(19)16-27(24,14-6-4-3-5-13(14)18(22)23)26-12-9-7-11(8-10-12)17(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTAREKTBZLSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=S(=O)(C1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 5-(3-fluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629236.png)
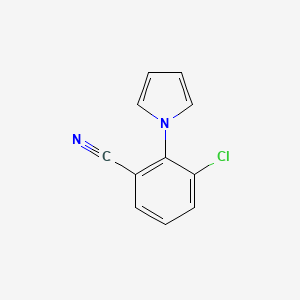
![methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2629240.png)
![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)
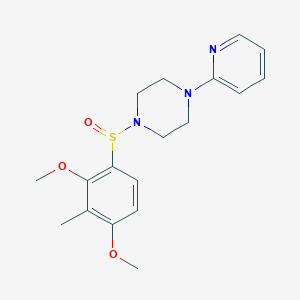
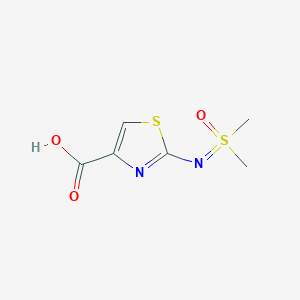
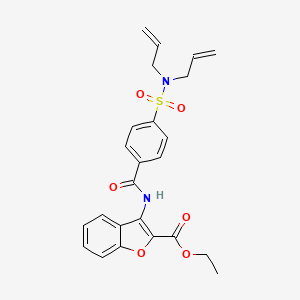
![5,6-dimethyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2629248.png)
![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
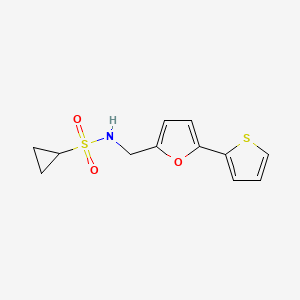
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)
![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)
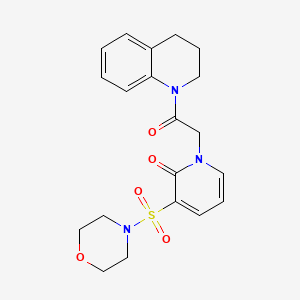
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethyl-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B2629259.png)
